molecular formula C18H29F9N4O9 B6343562 (2S)-6-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]hexanoic acid;2,2,2-trifluoroacetic acid CAS No. 1423017-94-0

(2S)-6-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]hexanoic acid;2,2,2-trifluoroacetic acid

Cat. No.: B6343562
CAS No.: 1423017-94-0
M. Wt: 616.4 g/mol
InChI Key: QPQNMAQFDBUWKS-QKEVMJATSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-6-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]hexanoic acid;2,2,2-trifluoroacetic acid is a complex organic compound that combines an amino acid derivative with trifluoroacetic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-6-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]hexanoic acid;2,2,2-trifluoroacetic acid typically involves multiple steps The initial step often includes the protection of amino groups to prevent unwanted reactions This is followed by the coupling of the amino acid derivatives under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes precise control of temperature, pH, and reaction time to ensure high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the amino groups, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It is also studied for its reactivity and potential as a catalyst in various reactions.

Biology

In biological research, this compound is explored for its potential role in enzyme inhibition and protein modification. Its unique structure allows it to interact with biological macromolecules in specific ways.

Medicine

In medicine, (2S)-6-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]hexanoic acid;2,2,2-trifluoroacetic acid is investigated for its potential therapeutic applications, including as an antimicrobial agent and in cancer treatment.

Industry

In the industrial sector, this compound is used in the development of new materials and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes and proteins, altering their activity. The pathways involved may include inhibition of enzyme activity or modification of protein structures, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-6-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]hexanoic acid
  • (2S)-2,6-diaminohexanoic acid
  • 2,2,2-trifluoroacetic acid

Uniqueness

What sets (2S)-6-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]hexanoic acid;2,2,2-trifluoroacetic acid apart is its combination of an amino acid derivative with trifluoroacetic acid

Properties

IUPAC Name

(2S)-6-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]hexanoic acid;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26N4O3.3C2HF3O2/c13-7-3-1-5-9(15)11(17)16-10(12(18)19)6-2-4-8-14;3*3-2(4,5)1(6)7/h9-10H,1-8,13-15H2,(H,16,17)(H,18,19);3*(H,6,7)/t9-,10-;;;/m0.../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPQNMAQFDBUWKS-QKEVMJATSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCN)CC(C(=O)NC(CCCCN)C(=O)O)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CCN)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29F9N4O9
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

616.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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